4-[(3-formylphenoxy)methyl]benzoic acid
Description
4-[(3-Formylphenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a phenoxy group substituted with a formyl group at the meta position, connected via a methylene bridge to the benzoic acid core. This structure combines aromatic, ether, and carbonyl functionalities, making it a versatile intermediate in organic synthesis and drug discovery. The formyl group at the 3-position of the phenoxy ring enhances its reactivity, enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a precursor for further functionalization .
Properties
IUPAC Name |
4-[(3-formylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-9-12-2-1-3-14(8-12)19-10-11-4-6-13(7-5-11)15(17)18/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAZFMKEURAOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-formylphenoxy)methyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 3-bromomethylbenzoic acid.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-formylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-[(3-carboxyphenoxy)methyl]benzoic acid.
Reduction: 4-[(3-hydroxymethylphenoxy)methyl]benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-formylphenoxy)methyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(3-formylphenoxy)methyl]benzoic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity makes it useful in the modification of biomolecules and the development of bioactive compounds. The phenoxy methyl group can also interact with hydrophobic regions of proteins, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Positional Isomers
- 4-[(4-Formylphenoxy)methyl]benzoic Acid Differs in the formyl group position (para instead of meta on the phenoxy ring). Purity: 95% (CAS 428468-34-2) .
- Methyl 4-[2-(3-Formylphenoxy)ethoxy]benzoate Contains an ethoxy linker instead of a methylene bridge. The ester group (vs. free carboxylic acid) reduces polarity, affecting bioavailability .
Functional Group Variations
- 4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (4i) Incorporates a triazine ring and methoxy group. Melting point: 217.5–220°C; Rf = 0.62 (hexane/EtOH). The triazine core enhances π-π stacking interactions in supramolecular assemblies .
Bioactive Derivatives
- 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives Amide/ester derivatives show selective butyrylcholinesterase (BChE) inhibition, relevant for Alzheimer’s disease. The dihydroisoquinoline moiety improves binding to enzymatic pockets .
- D77 (HIV-1 Integrase Inhibitor) A bromo- and ethoxy-substituted benzoic acid derivative. The formyl group in 4-[(3-formylphenoxy)methyl]benzoic acid may mimic D77’s halogen interactions for antiviral activity .
Physical and Chemical Properties
| Compound | Melting Point (°C) | Rf Value (Solvent System) | Key Functional Groups |
|---|---|---|---|
| This compound | Not reported | Not available | Formyl, benzoic acid |
| 4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester | Not reported | Not available | Nitro, ester |
| 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (4i) | 217.5–220 | 0.62 (hexane/EtOH, 1:1) | Formyl, triazine, methoxy |
| Methyl 4-[2-(3-formylphenoxy)ethoxy]benzoate | Not reported | Not available | Formyl, ester, ethoxy linker |
- Reactivity : The formyl group in the target compound facilitates nucleophilic additions, whereas nitro or methoxy substituents in analogues modulate electronic effects (e.g., nitro groups deactivate the aromatic ring) .
- Solubility : Ester derivatives (e.g., methyl esters) exhibit higher lipophilicity compared to free carboxylic acids, impacting their pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
